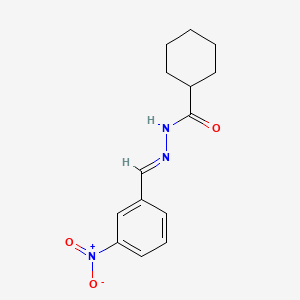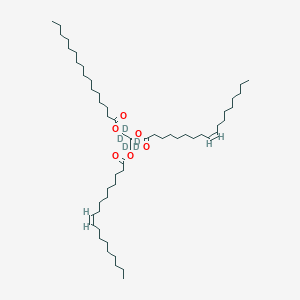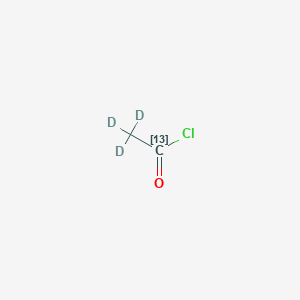
(E)-3-(3-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid is a compound of interest in various fields of scientific research. This compound is characterized by the presence of a hydroxyphenyl group and a prop-2-enoic acid moiety, with carbon-13 isotopic labeling at positions 1, 2, and 3. The isotopic labeling makes it particularly useful in studies involving metabolic pathways and molecular interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid typically involves the use of isotopically labeled precursors. One common method is the condensation of 3-hydroxybenzaldehyde with a labeled acetic acid derivative under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of biocatalysts to achieve the desired isotopic labeling. These methods are designed to maximize yield and minimize the use of expensive isotopically labeled reagents.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(3-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Acyl chlorides, alkyl halides
Major Products Formed
Oxidation: 3-(3-oxophenyl)(1,2,3-13C3)prop-2-enoic acid
Reduction: 3-(3-hydroxyphenyl)(1,2,3-13C3)propanoic acid
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
(E)-3-(3-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving reaction mechanisms and metabolic pathways.
Biology: Employed in the study of enzyme-substrate interactions and metabolic flux analysis.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in metabolic disorders.
Industry: Utilized in the development of new materials and as a standard in isotopic labeling studies.
Mécanisme D'action
The mechanism of action of (E)-3-(3-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the prop-2-enoic acid moiety can undergo conjugation with other molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: A compound with a similar enolic structure, used in various synthetic applications.
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: A compound with a similar phenylpropanoid structure, known for its neuroprotective effects.
N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: A compound with a similar conjugated system, used as an HDAC inhibitor.
Uniqueness
(E)-3-(3-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid is unique due to its isotopic labeling, which allows for detailed studies of metabolic pathways and molecular interactions. This feature distinguishes it from other similar compounds and makes it a valuable tool in various research applications.
Propriétés
Formule moléculaire |
C9H8O3 |
|---|---|
Poids moléculaire |
167.14 g/mol |
Nom IUPAC |
(E)-3-(3-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H,(H,11,12)/b5-4+/i4+1,5+1,9+1 |
Clé InChI |
KKSDGJDHHZEWEP-HYKTYXKDSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)O)/[13CH]=[13CH]/[13C](=O)O |
SMILES canonique |
C1=CC(=CC(=C1)O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid](/img/structure/B12056878.png)

![N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide](/img/structure/B12056897.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B12056910.png)
![5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->4)]-2-acetamido-2-deoxyhexose](/img/structure/B12056912.png)
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II)](/img/structure/B12056920.png)

![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12056928.png)



